Cyanidin 3-sambubioside 5-glucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants. This compound is predominantly found in various fruits and flowers, particularly in the elderberry (Sambucus nigra) and maqui berry (Aristotelia chilensis). It is classified under the cyanidin glycosides, which are known for their antioxidant properties and potential health benefits.
Cyanidin 3-sambubioside 5-glucoside is derived from plants that synthesize anthocyanins. The primary sources include:
In terms of classification, it belongs to the family of flavonoids and specifically to the subclass of anthocyanins. Its chemical structure can be represented as C₃₂H₃₉O₂₀, with a molecular weight of approximately 779.1 g/mol .
The synthesis of cyanidin 3-sambubioside 5-glucoside can occur through various biosynthetic pathways in plants, primarily via the phenylpropanoid pathway. This involves several enzymatic reactions:
Technical details regarding synthetic methods in laboratory settings include using plant extracts or microbial fermentation to produce anthocyanins, followed by purification techniques such as high-performance liquid chromatography (HPLC) for isolation .
The molecular structure of cyanidin 3-sambubioside 5-glucoside features a core anthocyanin structure with two sugar moieties attached at specific positions:
The structural formula can be represented as follows:
Cyanidin 3-sambubioside 5-glucoside can undergo various chemical reactions typical for flavonoids:
These reactions are critical for understanding how this compound behaves under different environmental conditions and its stability in food products.
The mechanism of action for cyanidin 3-sambubioside 5-glucoside primarily relates to its antioxidant properties. It scavenges free radicals, which helps mitigate oxidative stress in biological systems. This process involves:
Data from studies indicate that this compound also exhibits anti-inflammatory effects by modulating signaling pathways related to inflammation .
Relevant analyses show that the stability of cyanidin glycosides is affected by their structural characteristics, such as acylation patterns which can enhance or reduce their solubility and reactivity .
Cyanidin 3-sambubioside 5-glucoside has several scientific uses:
Research continues into its applications in functional foods and dietary supplements, emphasizing its health-promoting effects .
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